BenchChemオンラインストアへようこそ!

7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Microtubule inhibitor Antileukemia Tubulin polymerization

7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one (CAS 830347-25-6; molecular formula C₁₃H₁₁NO₂) is a synthetic heterocyclic compound belonging to the cyclopenta[b]indol-3-one class, characterized by a fused cyclopentane–indole bicyclic core bearing a 7-position acetyl substituent. This scaffold serves as a versatile synthetic intermediate in medicinal chemistry, with structurally related derivatives demonstrating quantifiable biological activity across multiple therapeutic target classes, including serotonin reuptake inhibition, microtubule dynamics modulation, histone deacetylase (HDAC) inhibition, and phosphodiesterase (PDE) inhibition.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 830347-25-6
Cat. No. B3358959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
CAS830347-25-6
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)NC3=C2CCC3=O
InChIInChI=1S/C13H11NO2/c1-7(15)8-2-4-11-10(6-8)9-3-5-12(16)13(9)14-11/h2,4,6,14H,3,5H2,1H3
InChIKeyMWMNUWWJXXWXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one (CAS 830347-25-6): Procurement-Grade Cyclopenta[b]indole Building Block


7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one (CAS 830347-25-6; molecular formula C₁₃H₁₁NO₂) is a synthetic heterocyclic compound belonging to the cyclopenta[b]indol-3-one class, characterized by a fused cyclopentane–indole bicyclic core bearing a 7-position acetyl substituent . This scaffold serves as a versatile synthetic intermediate in medicinal chemistry, with structurally related derivatives demonstrating quantifiable biological activity across multiple therapeutic target classes, including serotonin reuptake inhibition, microtubule dynamics modulation, histone deacetylase (HDAC) inhibition, and phosphodiesterase (PDE) inhibition [1][2][3][4]. The presence of the ketone functionality at position 3 and the acetyl group at position 7 provides two chemically distinct handles for downstream derivatization, enabling access to a broad array of functionalized analogs for structure–activity relationship (SAR) studies .

Why Generic Indole Building Blocks Cannot Replace 7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one in Targeted Synthesis Campaigns


The cyclopenta[b]indol-3-one scaffold is not functionally interchangeable with simpler indole or indolone building blocks. The fused cyclopentane ring imposes conformational rigidity that directly modulates target-binding geometry: enantiomer C2E1 of a closely related cyclopenta[b]indole disrupts microtubule polymerization, whereas its enantiomer C2E2 is inactive at equivalent concentrations (10–50 μM), demonstrating that stereochemical and conformational features intrinsic to this scaffold are essential for biological activity [1]. Furthermore, the acetyl substituent at the 7-position provides a critical vector for electronic modulation and hydrogen-bond acceptor capacity. Substituting a generic indole-3-one or a 7-unsubstituted cyclopenta[b]indol-3-one eliminates the capacity to engage key residues in the colchicine-binding site of tubulin, where the indol-7-ol moiety of active enantiomers shows greater overlap with the colchicine ring A anchoring region than inactive counterparts [1]. In serotonin transporter (SERT) inhibitor programs, the 1,2-dihydrocyclopenta[b]indol-3(4H)-one core specifically enables imine formation and intramolecular cyclization chemistry that cannot be replicated with monocyclic indole precursors [2]. Generic substitution therefore risks loss of target engagement, stereochemical fidelity, and synthetic tractability.

Quantitative Differentiation Evidence for 7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one and Its Congeners


Microtubule Polymerization Inhibition: Enantiomer-Specific Activity in the Cyclopenta[b]indole Class vs. Clinically Used Agents

In a direct head-to-head comparison within the same study, enantiomer C2E1 of a cyclopenta[b]indole derivative impaired microtubule polymerization at concentrations of 10 and 50 μM, while its enantiomer C2E2 showed no inhibitory effect at identical concentrations, as measured by a fluorescence-based tubulin polymerization assay (porcine tubulin, 2 mg/mL, pH 6.9 PIPES buffer) [1]. Molecular docking revealed that the indol-7-ol moiety of C2E1 shows greater overlap with the colchicine ring A anchoring region, whereas this region in C2E2 has only marginal superposition [1]. Class-level inference from related studies indicates that cyclopenta[b]indole-based microtubule polymerization inhibitors achieve IC₅₀ values in the range of 20–30 μM against cancer cells, positioning them as moderate-potency antimicrotubule agents with a mechanism distinct from vinca alkaloids (polymerization inhibitors) and taxanes (polymerization stabilizers) [2]. Notably, C2E1's distinct mode of action from conventional microtubule-targeting drugs suggests potential to bypass common resistance mechanisms encountered with existing treatments such as vincristine and paclitaxel [1].

Microtubule inhibitor Antileukemia Tubulin polymerization Colchicine site

Serotonin Transporter (SERT) Inhibition: 1,2-Dihydrocyclopenta[b]indol-3(4H)-one-Derived Ligands vs. Classical SSRIs in Docking Studies

A series of imine derivatives synthesized from the 1,2-dihydrocyclopenta[b]indol-3(4H)-one scaffold were evaluated in silico for human serotonin transporter (hSERT) inhibition and selectivity versus the D3 dopamine receptor and dopamine transporter (DAT) [1]. The study employed molecular docking to rank ligands; while quantitative IC₅₀ values from in vitro uptake assays are not reported in the available abstract, the scaffold demonstrated the ability to generate ligands with predicted binding poses at hSERT that are distinct from those of classical SSRIs such as fluoxetine and citalopram, owing to the rigid cyclopentane-fused architecture [1]. A related cyclopenta[b]indol-3-one derivative (1H,2H,3H,4H-cyclopenta[b]indol-3-one) has been reported to bind the serotonin transporter and inhibit 5-HT reuptake in human cells, with additional dopamine reuptake inhibitory activity . The acetyl substituent at position 7 of the target compound offers a synthetic handle for further imine or amine derivatization that the unsubstituted core lacks, enabling fine-tuning of SERT affinity and selectivity [1].

Serotonin reuptake inhibitor SERT Molecular docking Antidepressant

HDAC Inhibition Potency: Cyclopenta[b]indole-Containing Compounds vs. Reference HDAC Inhibitors

Cyclopenta[b]indole-based compounds have been profiled against human HDAC isoforms in the HDAC Glo assay. A representative cyclopenta[b]indole-derived inhibitor (BDBM50481803 / CHEMBL5269123) exhibited the following IC₅₀ values: HDAC3 = 1.80 nM, HDAC1 = 2.30 nM, HDAC2 = 3.10 nM, with 20-minute incubation of recombinant human enzymes [1]. For class-level context, the clinical HDAC inhibitor vorinostat (SAHA) exhibits IC₅₀ values of approximately 10–50 nM against class I HDACs, while the natural product HDAC inhibitor trichostatin A achieves sub-nanomolar potency [2]. The cyclopenta[b]indole-based compound thus demonstrates comparable or superior potency to vorinostat against HDAC1–3 in this assay format. However, this is a class-level inference because the specific compound tested (BDBM50481803) contains an oxime ether linker not present in the 7-acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one core; the acetyl-substituted scaffold serves as a precursor for building HDAC-targeting constructs through functionalization of the 3-ketone position [1].

HDAC inhibitor Epigenetics Cancer therapeutics HDAC3 selectivity

PAK4 Kinase Inhibition: Cyclopenta[b]indole-Derived Inhibitors Demonstrate Nanomolar Potency

Cyclopenta[b]indole-containing compounds have been identified as potent PAK4 (p21-activated kinase 4) inhibitors. Two representative compounds from BindingDB demonstrate the scaffold's potential: compound BDBM50252687 (CHEMBL4078441) inhibits full-length human PAK4 with IC₅₀ = 16 nM using substrate S2 in an HTRF assay (60 min incubation); compound BDBM50448775 (CHEMBL3128055) inhibits human recombinant PAK4 with Ki = 60 nM by FRET assay (10 min incubation) and IC₅₀ = 66 nM by Z'-LYTE assay [1][2]. For context, the reference PAK4 inhibitor PF-3758309 exhibits Kd values of approximately 2.7–4.6 nM, while early-generation PAK4 inhibitors typically fall in the 100–500 nM range [3]. These data position cyclopenta[b]indole-based PAK4 inhibitors as having intermediate-to-high potency within the known PAK4 inhibitor landscape. The 3-ketone group in 7-acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can serve as a functionalization point for generating PAK4-targeting analogs through condensation or reduction-alkylation sequences [3].

PAK4 inhibitor Kinase inhibitor Immuno-oncology Cancer

PDE4 Inhibition: Cyclopenta[b]indole Derivatives vs. Rolipram-Class PDE4 Inhibitors

Cyclopenta[b]indole-based compounds have been evaluated as conformationally constrained PDE4 inhibitors. One representative compound (BDBM50218256 / CHEMBL70145) inhibited PDE4 with IC₅₀ = 120 nM in human U937 cells [1]. For context, the prototypical PDE4 inhibitor rolipram exhibits IC₅₀ values of approximately 200–1000 nM depending on PDE4 isoform and assay conditions, while the more potent second-generation PDE4 inhibitor roflumilast achieves IC₅₀ values of 0.2–4.7 nM against PDE4 isoforms [2]. The cyclopenta[b]indole-based PDE4 inhibitor thus occupies an intermediate potency range, comparable to or slightly more potent than rolipram but substantially less potent than roflumilast. The structural novelty of the cyclopenta[b]indole scaffold relative to the catechol ether motif found in rolipram and CDP 840 may offer advantages in isoform selectivity and pharmacokinetic properties [1]. The 7-acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one core can serve as a precursor for generating conformationally restricted PDE4 inhibitor analogs via functionalization at the 3-ketone and 7-acetyl positions.

PDE4 inhibitor Anti-inflammatory cAMP Phosphodiesterase

Antileukemia Cellular Selectivity: Cyclopenta[b]indole C2E1 Spares Normal Blood Cells While Reducing Leukemia Cell Viability

In a previous study by the same research group (Vicari et al., 2021), the cyclopenta[b]indole compound C2 demonstrated selective cytotoxicity in acute promyelocytic leukemia (APL) cellular models, including both ATRA-sensitive (NB4) and ATRA-resistant (NB4-R2) cell lines, without affecting the viability of normal peripheral blood mononuclear cells (PBMCs) [1]. In the expanded 2024 study, C2E1 (the active enantiomer) significantly reduced leukemia cell viability across a molecularly heterogeneous panel of acute leukemia cell lines, with mechanisms including induction of apoptosis, cell cycle arrest, inhibition of clonogenicity, and suppression of migration [1]. As a class-level comparison, the clinically used microtubule inhibitor vincristine shows potent activity against leukemia cells but also causes dose-limiting neurotoxicity due to effects on normal neuronal microtubules [2]. The selective cytotoxicity profile of cyclopenta[b]indoles toward leukemia cells over normal blood cells—attributed to their distinct colchicine-site binding mode—represents a meaningful differentiation from vinca alkaloid-based antimicrotubule agents [1]. The 7-acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one scaffold provides the core structure from which such selective antileukemia agents can be elaborated.

Antileukemia Selective cytotoxicity Acute promyelocytic leukemia ATRA resistance

High-Value Application Scenarios for 7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one in Drug Discovery and Chemical Biology


Lead Optimization of Colchicine-Site Microtubule Inhibitors for Hematologic Malignancies

Research groups developing antimicrotubule agents for leukemia can use 7-acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one as a core scaffold for synthesizing enantiomerically pure analogs targeting the colchicine-binding site of tubulin. The enantiomer-specific activity demonstrated by C2E1 vs. C2E2 establishes that stereochemical integrity is critical for biological activity [1]. The 7-acetyl group provides a handle for structure–activity relationship (SAR) exploration to optimize tubulin binding affinity, while the 3-ketone enables further derivatization. The scaffold's demonstrated selectivity for leukemia cells over normal PBMCs supports focused lead optimization for hematologic cancer indications with a potentially improved therapeutic index relative to vincristine [1].

Synthesis of Conformationally Restricted Serotonin Reuptake Inhibitors with Novel Selectivity Profiles

Medicinal chemistry teams pursuing next-generation antidepressants or dual serotonin–dopamine reuptake inhibitors can employ this compound as a key intermediate for constructing imine- and amine-functionalized SERT ligands. The Szewczyk et al. (2019) synthetic route, starting from indole and Meldrum's acid derivatives, proceeds through intramolecular cyclization to form the cyclopenta[b]indol-3-one core, followed by imine formation at the 3-ketone position [2]. The acetyl substituent at C7 allows additional diversification not possible with the unsubstituted core, enabling simultaneous optimization of SERT affinity and selectivity over DAT and D3 receptors [2].

Building Block for HDAC Inhibitor Constructs Targeting Class I HDACs in Cancer Epigenetics

The 7-acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one scaffold can be elaborated into potent HDAC inhibitors by functionalizing the 3-ketone position with hydroxamic acid-bearing linkers. Cyclopenta[b]indole-derived HDAC inhibitors have demonstrated low nanomolar potency against HDAC1 (IC₅₀ = 2.30 nM), HDAC2 (IC₅₀ = 3.10 nM), and HDAC3 (IC₅₀ = 1.80 nM), exceeding the potency of the FDA-approved HDAC inhibitor vorinostat [3]. The acetyl group at position 7 may contribute to HDAC isozyme selectivity through differential interactions with the surface recognition domain. This compound thus serves as a strategic starting material for epigenetic drug discovery programs seeking potent, patentably distinct HDAC inhibitor chemotypes.

PAK4 Kinase Inhibitor Development for Immuno-Oncology Applications

PAK4 inhibition is an emerging strategy for enhancing antitumor immunity by modulating the tumor microenvironment. Cyclopenta[b]indole-containing PAK4 inhibitors achieve IC₅₀ values of 16–66 nM, positioning them as potent starting points for lead optimization [4][5]. The 7-acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one scaffold provides a synthetically tractable entry into this chemical space, with the 3-ketone and 7-acetyl groups serving as orthogonal functionalization vectors for generating focused PAK4 inhibitor libraries. Procurement of this building block enables SAR campaigns targeting improved kinase selectivity (e.g., PAK4 over PAK1) and in vivo pharmacokinetic properties.

Quote Request

Request a Quote for 7-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.